4-Fluoro-2-(morpholinomethyl)phenylboronic acid
Overview
Description
“4-Fluoro-2-(morpholinomethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organometallic compounds. For instance, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C11H15BFNO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, can participate in various chemical reactions. They are particularly known for their role in coupling reactions . For example, they can be used in Suzuki coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds .Scientific Research Applications
Experimental Oncology
4-Fluoro-2-(morpholinomethyl)phenylboronic acid and related derivatives have been investigated for their antiproliferative potential in cancer research. A study highlighted their effectiveness as antiproliferative and proapoptotic compounds, exhibiting strong cell cycle arrest induction and caspase-3 activation in an A2780 ovarian cancer cell line. These compounds were identified as phase cycle-specific agents, suggesting a promising avenue for developing novel anticancer therapies (Psurski et al., 2018).
Molecular Structure and Interaction Analysis
The compound has also been a subject of structural and interaction analysis. For instance, derivatives involving fluoro and morpholinomethyl groups have been synthesized and characterized, revealing insights into intermolecular interactions. Such analyses include investigating lp⋯π interactions and their implications on molecular behavior and properties, which can contribute to the development of novel compounds with specific biological activities (Shukla et al., 2014).
Synthesis of Silicon-Containing Drugs
Research into the synthesis of new potential building blocks for silicon-containing drugs highlighted the utility of phenylboronic acid derivatives, including those with fluoro and morpholinomethyl groups. These compounds serve as precursors for further chemical transformations, demonstrating their versatility in drug development (Troegel et al., 2009).
Glucose Sensing Technologies
The compound's derivatives have been explored in the context of glucose sensing, showcasing the potential of boronic acid derivatives in the development of enzyme-free glucose sensors. This research underscores the importance of these compounds in creating sensitive and selective sensors for healthcare applications (Bao et al., 2021).
Antimicrobial Activity
Furthermore, the compound has been part of studies focusing on its antimicrobial properties. Derivatives of this compound have been synthesized and tested for their activity against various microbial strains, contributing to the search for new antimicrobial agents (Sathe et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway, which is a key method for creating carbon-carbon bonds . This pathway is crucial for the synthesis of various organic molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The action of the compound results in the formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The efficacy and stability of the compound can be influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign .
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluoro-2-(trifluoromethyl)phenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the use of “4-Fluoro-2-(morpholinomethyl)phenylboronic acid” and other boronic acids are likely to involve their continued use in organic synthesis, particularly in coupling reactions . Additionally, boronic acids have been identified as having potential in the design of functionalized materials .
Properties
IUPAC Name |
[4-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVXAYATXZDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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